molecular formula C15H13N3OS2 B2734607 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1705496-71-4

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2734607
CAS RN: 1705496-71-4
M. Wt: 315.41
InChI Key: BEUWQWAHUPMUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Cytokinin-like Activity and Plant Growth Enhancement Urea derivatives, including compounds similar to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have been explored for their cytokinin-like activity, which influences cell division and differentiation in plants. Studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting their potential in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Intermolecular Hydrogen Bonding and Cytosine Complexation Research into pyrid-2-yl ureas has revealed their ability to undergo conformational changes and bind cytosine through intermolecular hydrogen bonding. This property could be relevant in the development of novel biochemical probes or therapeutic agents targeting nucleic acid structures (Chien et al., 2004).

Antimicrobial Agents Substituted urea derivatives, including those with structural similarities to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have shown a broad spectrum of antimicrobial activity. These compounds have been tested against various microorganisms, offering insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).

Acetylcholinesterase Inhibitors In the search for new treatments for diseases like Alzheimer's, urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This research area focuses on optimizing the chemical structure to enhance interaction with the enzyme, potentially leading to novel therapeutic agents (Vidaluc et al., 1995).

Metallo-supramolecular Assemblies Studies have also explored the use of urea derivatives in the formation of metallo-supramolecular macrocycles, highlighting the potential of these compounds in creating new materials with unique properties. These macrocycles are generated in a finely balanced equilibrium and characterized by their hydrogen bonding sites, which converge towards the center of the assemblies, suggesting applications in nanotechnology and material science (Troff et al., 2012).

properties

IUPAC Name

1-thiophen-2-yl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-4-21-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUWQWAHUPMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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